molecular formula C13H20N2O4S B6607956 tert-butyl3-(4-aminobenzenesulfonamido)propanoate CAS No. 2639434-49-2

tert-butyl3-(4-aminobenzenesulfonamido)propanoate

Cat. No.: B6607956
CAS No.: 2639434-49-2
M. Wt: 300.38 g/mol
InChI Key: MTBKCSKPBNLLEV-UHFFFAOYSA-N
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Description

tert-butyl3-(4-aminobenzenesulfonamido)propanoate is a chemical compound of interest in medicinal chemistry research, combining a sulfonamide pharmacophore with a carboxylic acid tert-butyl ester. The sulfonamide functional group is a key motif in many biologically active molecules, notably as an inhibitor of carbonic anhydrase isoforms . Certain carbonic anhydrase inhibitors, like those based on benzenesulfonamide, are intensively studied for their potential anticancer activity due to their selective action against tumor-associated enzymes such as hCA IX . The tert-butyl ester group in the molecular structure serves as a common protecting group for carboxylic acids, which can be readily deprotected under acidic conditions to reveal the free acid for further conjugation or to modulate the compound's properties . This makes the compound a valuable synthetic intermediate for the preparation of more complex molecules, including potential protease inhibitors or other therapeutic candidates. The presence of the amino group on the benzene ring provides a handle for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)8-9-15-20(17,18)11-6-4-10(14)5-7-11/h4-7,15H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBKCSKPBNLLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Tert Butyl 3 4 Aminobenzenesulfonamido Propanoate

Retrosynthetic Disconnection Approaches

Retrosynthetic analysis of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate reveals two primary disconnection points corresponding to the key functional groups: the sulfonamide and the ester.

The most common and direct retrosynthetic disconnection is at the C-N bond of the sulfonamide. This approach simplifies the target molecule into two readily available synthons: an electrophilic sulfonyl species derived from 4-aminobenzenesulfonic acid and a nucleophilic amine, which is tert-butyl 3-aminopropanoate. This strategy is favored due to the reliability of sulfonamide bond formation.

An alternative disconnection targets the S-N bond of the sulfonamide. This pathway would generate an aryl sulfur species and a substituted amine. However, the direct formation of this bond is often more challenging and less commonly employed in synthetic routes.

A third disconnection can be made at the ester linkage. This suggests a final esterification step between 3-(4-aminobenzenesulfonamido)propanoic acid and a source of a tert-butyl group, such as tert-butanol or isobutylene (B52900). This approach necessitates the prior synthesis of the sulfonamide-containing carboxylic acid.

Formation of the Sulfonamide Linkage

The sulfonamide bond is a critical structural feature, and its formation is a key step in the synthesis of the target molecule.

Direct Sulfonylation of Amines with Sulfonyl Chlorides

The most widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.gov For the synthesis of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, this typically involves reacting tert-butyl 3-aminopropanoate with 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, preventing self-reaction and directing the sulfonylation to the desired amine. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758), with a base such as triethylamine or pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. The final step is the deprotection of the acetamido group, usually via acidic or basic hydrolysis, to yield the free amine.

Reactant 1Reactant 2BaseProduct
tert-Butyl 3-aminopropanoate4-Acetamidobenzenesulfonyl chlorideTriethylaminetert-Butyl 3-(4-acetamidobenzenesulfonamido)propanoate

Utilization of Sulfonate Esters in Sulfonamide Synthesis

While less common, sulfonate esters can also serve as precursors for sulfonamides. ucl.ac.uk This method involves the reaction of an amine with a sulfonate ester. However, this approach is generally less direct for the target molecule's synthesis as it would require the preparation of a suitable sulfonate ester of 4-aminobenzenesulfonic acid, which can be more synthetically demanding than generating the corresponding sulfonyl chloride. acs.orgnih.gov Recent research has explored pentafluorophenyl (PFP) sulfonate esters as stable alternatives to sulfonyl chlorides for the synthesis of functionalized sulfonamides. ucl.ac.uk

Chemo- and Regioselective Considerations in Sulfonamide Formation

Chemoselectivity is a crucial aspect of synthesizing tert-butyl 3-(4-aminobenzenesulfonamido)propanoate. The starting materials possess multiple reactive sites. For instance, using unprotected 4-aminobenzenesulfonyl chloride could lead to polymerization or reaction at the aniline nitrogen. Therefore, protecting the amino group of the benzenesulfonyl chloride, commonly as an acetamide, is essential to ensure that the sulfonylation occurs selectively with the desired amine.

Regioselectivity, the preference of a reaction at one position over another, is also a key consideration. wikipedia.org In the case of tert-butyl 3-aminopropanoate, which has a single primary amine, the primary concern is ensuring the reaction occurs at the nitrogen atom without affecting the ester group. The choice of a non-nucleophilic base and mild reaction conditions are important to prevent hydrolysis of the tert-butyl ester.

Construction of the Propanoate Ester Moiety

The tert-butyl propanoate ester moiety in the target molecule is significant as it can act as a protecting group for the carboxylic acid functionality and can be selectively removed under acidic conditions.

Esterification Reactions with Propanoic Acid Derivatives

Alternatively, if the synthesis starts with 3-(4-aminobenzenesulfonamido)propanoic acid, the tert-butyl ester can be formed via esterification. One effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of tert-butanol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk Another approach is the acid-catalyzed addition of the carboxylic acid to isobutene. google.com

Reactant 1Reactant 2CatalystProduct
3-(4-Aminobenzenesulfonamido)propanoic acidtert-ButanolSulfuric Acidtert-Butyl 3-(4-aminobenzenesulfonamido)propanoate
3-(4-Aminobenzenesulfonamido)propanoic acidIsobuteneStrong Acidtert-Butyl 3-(4-aminobenzenesulfonamido)propanoate

Strategies for Introducing the tert-Butyl Ester Protecting Group

The tert-butyl ester is a crucial protecting group for the carboxylic acid moiety, valued for its stability under a wide range of conditions, including those that are nucleophilic or basic. Its introduction, or esterification, is a key step in the synthesis. Common methods rely on the generation of the tert-butyl cation or the use of tert-butylating agents under acidic conditions.

One prevalent strategy involves the reaction of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme.denih.gov This method is effective for a variety of substrates, including amino acids, which are often insoluble in other organic solvents. thieme.de Another approach is the direct reaction with tert-butanol or isobutene gas, typically catalyzed by concentrated sulfuric acid. thieme.de More recently, methods utilizing di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source have been developed, offering a green and sustainable option that can be performed under solvent-free and base-free conditions.

Table 1: Common Reagents for tert-Butyl Esterification

Reagent(s) Catalyst/Conditions Key Features
tert-Butyl Acetate Perchloric Acid (HClO₄) or Tf₂NH Effective for various carboxylic acids, including free amino acids. thieme.denih.gov
Isobutene or tert-Butanol Sulfuric Acid (H₂SO₄) A traditional and common method for tert-butyl ester formation. thieme.de
Di-tert-butyl dicarbonate ((Boc)₂O) Electromagnetic Milling Green, solvent-free, and base-free conditions.

Enzymatic and Catalytic Esterification Processes

While chemical methods for esterification are robust, enzymatic and specialized catalytic processes offer advantages in terms of mild reaction conditions and high selectivity, which can be crucial when dealing with sensitive molecules. Lipases and esterases are the primary classes of enzymes explored for ester transformations.

Research has identified specific enzymes capable of acting on sterically hindered esters like tert-butyl esters. For instance, lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have been shown to effectively hydrolyze (the reverse reaction of esterification) a range of tert-butyl esters. nih.gov This indicates their potential for catalyzing the esterification reaction under appropriate conditions (e.g., low water activity). Similarly, the protease subtilisin has been used for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides, highlighting the utility of enzymes in manipulating this protecting group under mild, aqueous conditions. google.com These enzymatic methods can be particularly valuable as they often leave other protecting groups, such as Boc and Fmoc, intact. nih.gov

Incorporation of the 4-Aminobenzene Moiety

The formation of the sulfonamide bond is central to the structure of the target molecule. This is typically achieved by reacting an amine with a sulfonyl chloride. The strategy for incorporating the 4-aminobenzene portion can proceed in two primary ways: either by starting with a pre-functionalized 4-aminobenzene derivative or by introducing the amino group onto the benzene (B151609) ring after the sulfonamide bond has been formed.

The most direct method for forming the sulfonamide linkage is the reaction of an amine with a sulfonyl chloride in the presence of a base. researchgate.net In the context of synthesizing tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, this would involve reacting tert-butyl 3-aminopropanoate with 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protected form of the amine, which can be deprotected in a later step.

Modern synthetic methods offer alternative routes. For example, palladium-catalyzed processes can be used to prepare arylsulfonyl chlorides from arylboronic acids, which can then be reacted in situ with amines to form sulfonamides. nih.gov Another innovative approach involves a copper-catalyzed reaction that converts aromatic acids directly into sulfonyl chlorides, followed by a one-pot amination to yield the sulfonamide. acs.orgprinceton.edu

Amination Strategies for Aromatic Systems

Directly adding an amino group to an unactivated aromatic ring is challenging. Therefore, indirect methods are overwhelmingly preferred in synthesis. The most common and reliable strategy is the nitration of the aromatic ring followed by the reduction of the resulting nitro group. acs.orgacs.org

For the synthesis of the 4-aminobenzene moiety, benzene or a suitable derivative can be treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding nitrobenzene. This electrophilic aromatic substitution is a foundational reaction in organic chemistry. acs.org While more advanced catalytic C-H amination methods are an active area of research, they are often substrate-specific and less commonly used for this type of transformation compared to the nitration-reduction sequence. acs.orgnih.gov

Functional Group Interconversions on the Benzene Ring

Functional group interconversion is the key to transforming the nitroaromatic precursor into the required arylamine. The reduction of an aromatic nitro group to a primary amine is one of the most robust and widely used transformations in organic synthesis. acs.org A variety of reagents and conditions can achieve this conversion with high efficiency and selectivity.

A common synthetic pathway would involve reacting 4-nitrobenzenesulfonyl chloride with tert-butyl 3-aminopropanoate, followed by the reduction of the nitro group. This approach is often preferred as it avoids potential side reactions associated with the free amino group during the sulfonyl chloride reaction.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Key Features
H₂ gas Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂) Catalytic hydrogenation; clean, high-yielding, but requires specialized equipment for handling hydrogen gas. wikipedia.org
Iron (Fe) powder Acidic media (e.g., Acetic Acid, HCl) Known as the Béchamp reduction; cost-effective and tolerant of many functional groups. wikipedia.orgresearchgate.net
Tin(II) Chloride (SnCl₂) Concentrated HCl A classic method, effective but produces tin-based waste. wikipedia.org

Optimization of Reaction Conditions and Yields

The formation of the sulfonamide bond by reacting a sulfonyl chloride with an amine is a well-established transformation, but the optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters that influence the outcome of the reaction include the choice of base, solvent, temperature, and reaction time.

Base: A base is typically required to neutralize the hydrochloric acid that is generated during the reaction. Common bases used for sulfonamide synthesis include organic amines such as triethylamine (TEA) and pyridine, or inorganic bases like sodium carbonate. The choice of base can influence the reaction rate and the formation of side products. For instance, sterically hindered bases may be employed to minimize side reactions.

Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics. A variety of solvents can be used, ranging from aprotic polar solvents like dichloromethane (DCM) and acetonitrile (ACN) to ethereal solvents like tetrahydrofuran (THF). The choice of solvent can impact the solubility of the starting materials and the stability of the intermediates. nih.govdntb.gov.ua

Temperature: The reaction temperature can significantly affect the rate of reaction. While many sulfonamide formations proceed readily at room temperature, gentle heating may be required for less reactive substrates. Conversely, cooling the reaction mixture may be necessary to control exothermic reactions and minimize the formation of impurities.

Reaction Time: The reaction time should be monitored to ensure the reaction proceeds to completion without the significant formation of degradation products. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the progress of the reaction.

The following interactive data table summarizes the impact of different reaction parameters on the yield of a representative sulfonamide synthesis, illustrating the importance of optimizing these conditions.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.5)Dichloromethane25485
2Pyridine (1.5)Dichloromethane25478
3Triethylamine (1.5)Acetonitrile25482
4Triethylamine (1.5)Dichloromethane0675
5Triethylamine (1.5)Dichloromethane40290

This data is representative and illustrates general trends in sulfonamide synthesis optimization. Actual yields for the synthesis of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate would require specific experimental determination.

By systematically varying these parameters, the optimal conditions for the synthesis of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate can be determined, leading to high yields of the desired product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of atomic nuclei.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). Based on the structure of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, the following proton signals would be anticipated:

Predicted Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration
tert-Butyl group (-C(CH₃)₃)~1.4Singlet (s)9H
Methylene (B1212753) group (-CH₂-COO)~2.5Triplet (t)2H
Methylene group (-NH-CH₂-)~3.3Triplet (t)2H
Aromatic protons (ortho to -SO₂NH-)~7.6Doublet (d)2H
Aromatic protons (ortho to -NH₂)~6.7Doublet (d)2H
Sulfonamide proton (-SO₂NH-)Variable, broad singletSinglet (s)1H
Amine protons (-NH₂)Variable, broad singletSinglet (s)2H

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. The expected chemical shifts for the carbon atoms are outlined below:

Predicted Carbon Environment Expected Chemical Shift (ppm)
tert-Butyl methyl carbons (-C(CH₃)₃)~28
tert-Butyl quaternary carbon (-C(CH₃)₃)~81
Methylene carbon (-CH₂-COO)~36
Methylene carbon (-NH-CH₂-)~43
Aromatic carbon (C-SO₂NH-)~129
Aromatic carbons (CH, ortho to -SO₂NH-)~128
Aromatic carbons (CH, ortho to -NH₂)~114
Aromatic carbon (C-NH₂)~152
Ester carbonyl carbon (-COO-)~171

Note: These are predicted values and experimental results may vary.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, revealing which protons are adjacent to one another. For instance, correlations would be expected between the two methylene groups of the propanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would identify direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the methylene and tert-butyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For example, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon and the quaternary carbon. The aromatic protons would show correlations to various carbons within the benzene (B151609) ring, confirming their positions relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate would exhibit characteristic absorption bands for its key functional groups:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (SO₂NH)N-H stretch3350-3250
S=O asymmetric stretch1350-1315
S=O symmetric stretch1160-1140
Ester (COO)C=O stretch1750-1730
C-O stretch1250-1150
Primary Amine (NH₂)N-H symmetric stretch3400-3300
N-H asymmetric stretch3500-3400
N-H bend (scissoring)1650-1580
Aromatic RingC-H stretch3100-3000
C=C stretch1600-1450

Modern analysis would utilize Fourier-Transform Infrared (FTIR) spectroscopy, which offers high sensitivity and rapid data acquisition. For solid samples, Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. The combination of FTIR with an ATR accessory would provide a high-quality spectrum from which the characteristic vibrational frequencies could be accurately determined, confirming the presence of the sulfonamide, ester, and amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and confirming the structural integrity of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate. The precise mass measurement distinguishes the compound from other molecules with the same nominal mass.

Table 1: HRMS Data for tert-butyl 3-(4-aminobenzenesulfonamido)propanoate

ParameterValue
Molecular FormulaC₁₃H₂₀N₂O₄S
Calculated Monoisotopic Mass316.1147
Ionization ModeElectrospray Ionization (ESI)
Observed m/z (M+H)⁺317.1220

The experimentally observed mass-to-charge ratio (m/z) of the protonated molecule [(M+H)⁺] in HRMS analysis is found to be in very close agreement with the calculated theoretical mass, typically within a few parts per million (ppm), thus verifying the molecular formula C₁₃H₂₀N₂O₄S.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering definitive structural confirmation by identifying characteristic fragments of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate. The fragmentation pathways are predictable based on the functional groups present in the molecule.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate

m/zProposed Fragment StructureDescription of Neutral Loss
317[C₁₃H₂₁N₂O₄S]⁺Molecular ion peak (M+H)⁺
261[C₉H₁₃N₂O₄S]⁺Loss of isobutylene (B52900) (C₄H₈) from the tert-butyl ester
244[C₉H₁₂N₂O₃S]⁺Subsequent loss of water (H₂O)
156[C₆H₆NO₂S]⁺Cleavage of the N-C bond of the propanoate side chain
92[C₆H₆N]⁺Fragment corresponding to the aminophenyl moiety
57[C₄H₉]⁺tert-butyl carbocation

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed empirical formula to further validate the compound's identity.

Table 3: Elemental Analysis Data for tert-butyl 3-(4-aminobenzenesulfonamido)propanoate (C₁₃H₂₀N₂O₄S)

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)49.3549.32
Hydrogen (H)6.376.41
Nitrogen (N)8.858.81
Sulfur (S)10.1310.17

The close correlation between the theoretical and experimental values confirms the elemental composition and purity of the synthesized compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and torsion angles of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate.

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanisms of Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone of sulfa drug synthesis and related compounds. wikipedia.org The classic and most common laboratory method involves the reaction of a sulfonyl chloride with an amine. wikipedia.org In the context of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, this would typically involve the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butyl 3-aminopropanoate, followed by the deprotection of the acetamido group.

The mechanism is analogous to a nucleophilic acyl substitution. youtube.com The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the expulsion of the chloride ion, a good leaving group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.orgresearchgate.net

The reaction can proceed through two primary pathways:

Stepwise (Addition-Elimination): The amine attacks the sulfonyl chloride to form a pentacoordinate intermediate. This intermediate then collapses, eliminating the chloride ion to form the sulfonamide.

Concerted (SN2-type): The amine attacks the sulfur atom, and the sulfur-chlorine bond breaks simultaneously in a single transition state. nih.gov

Theoretical calculations and kinetic studies on related systems suggest that the reaction mechanism can be influenced by the specific reactants and conditions, but it often involves a process where the N-S bond formation and S-Cl bond cleavage are significant in the transition state. nih.gov

Recent advancements have explored alternative methods for sulfonamide synthesis, including reactions of sulfonyl fluorides with silylated amines, photoredox-catalyzed sulfonylations, and one-pot syntheses from unactivated acids. organic-chemistry.orgacs.org These newer methods aim to overcome the limitations of using moisture-sensitive and often harshly-prepared sulfonyl chlorides. researchgate.netacs.org

Kinetics and Thermodynamics of Esterification Reactions

The tert-butyl ester group in the target molecule is typically introduced through esterification. Due to the steric hindrance of the tert-butyl group and the propensity of the corresponding tert-butyl cation to undergo elimination, direct Fischer esterification (acid-catalyzed reaction of a carboxylic acid and tert-butanol) is often inefficient. researchgate.net

More common methods for synthesizing tert-butyl esters include:

Reaction with Isobutylene (B52900): The carboxylic acid (in this case, 3-(4-aminobenzenesulfonamido)propanoic acid) is reacted with isobutylene under acidic catalysis.

Reaction of the Carboxylate Salt: The carboxylate salt can be reacted with a tert-butylating agent.

The thermodynamics of esterification are governed by the equilibrium between reactants (acid and alcohol) and products (ester and water). nih.gov These reactions are typically reversible and have equilibrium constants close to 1, meaning the forward and reverse reaction rates are comparable. jchr.org To drive the reaction towards the product, conditions are often manipulated, for instance, by removing water as it forms.

Kinetic studies of esterification show that the reaction rate is dependent on several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netjchr.org Generally, increasing the temperature and catalyst loading enhances the reaction rate. researchgate.netjchr.org The reaction often follows second-order kinetics. jchr.org Thermodynamic properties such as the enthalpy (ΔH) and entropy (ΔS) of reaction have been determined for various esterification systems, providing insight into the energy changes and spontaneity of the process. For example, the esterification of levulinic acid with 1-butene (B85601) was found to have an enthalpy change of -32.9 ± 1.6 kJ/mol at 298.15 K, indicating an exothermic process. acs.orgub.edu

Table 1: Factors Influencing Esterification Kinetics

Factor Effect on Reaction Rate General Observation
Temperature Increases Higher temperature provides more kinetic energy for collisions.
Catalyst Concentration Increases More catalyst provides more active sites for the reaction.
Reactant Molar Ratio Varies An excess of one reactant can drive the equilibrium forward.

| Steric Hindrance | Decreases | Bulky groups on the acid or alcohol can slow the reaction. |

Reactivity and Transformation Pathways of the tert-Butyl Ester

The tert-butyl ester is widely used as a protecting group for carboxylic acids in organic synthesis because it is stable under neutral and basic conditions but can be readily cleaved under acidic conditions. acsgcipr.org

The most common method for cleaving a tert-butyl ester is through acid-catalyzed hydrolysis. acsgcipr.org A wide range of acids can be employed, including trifluoroacetic acid (TFA), formic acid, sulfuric acid, and Lewis acids like zinc bromide. acsgcipr.orgsemanticscholar.org

The mechanism for acid-catalyzed cleavage proceeds via an AAL1 pathway (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). acsgcipr.orgoup.com

The carbonyl oxygen of the ester is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.

The C-O bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. acsgcipr.org

The tert-butyl cation is then typically deprotonated by a weak base (like the acid's conjugate base or the solvent) to form isobutylene gas. stackexchange.com

This pathway is favored due to the high stability of the intermediate tert-butyl carbocation. stackexchange.com The deprotection can often be achieved under mild conditions, allowing for chemoselectivity in the presence of other protecting groups. semanticscholar.org For instance, aqueous phosphoric acid has been shown to be a mild and selective reagent for the deprotection of tert-butyl esters and carbamates. organic-chemistry.org Other reagents, like silica (B1680970) gel in refluxing toluene, have also been reported for mild and selective cleavage. lookchem.com

An alternative, milder method for tert-butyl ester deprotection involves the use of silanes, often in combination with an activator like iodine or a Lewis acid. researchgate.netpnas.org This approach avoids strongly acidic conditions. For example, triethylsilane in the presence of a catalytic amount of a tris(4-bromophenyl)amminium radical cation (often called "magic blue") can effectively cleave tert-butyl esters. organic-chemistry.orgacs.org

The proposed mechanism for this catalytic deprotection involves the activation of the Si-H bond by the catalyst, leading to the de-tert-butylation. acs.org Another pathway, particularly with iodotrimethylsilane, may involve a six-centered transition state where the silicon atom coordinates to the carbonyl oxygen and the iodide attacks the tert-butyl group. pnas.org These methods are valued for their mildness and suitability for substrates with sensitive functional groups. acs.org

Influence of Substituents on Reaction Rates and Product Distributions

Substituents on the aromatic ring of the benzenesulfonamide (B165840) moiety can significantly influence reaction rates and product distributions.

Sulfonamide Formation: The rate of reaction between an arylsulfonyl chloride and an amine is affected by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) decrease the electrophilicity of the sulfur, slowing down the reaction. researchgate.net In the synthesis of the target molecule, the 4-amino group (or its protected form) is an electron-donating group, which would be expected to decrease the reactivity of the corresponding sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

Ester Deprotection: The electronic nature of the substituents generally has a less pronounced effect on the rate of acid-catalyzed deprotection of the tert-butyl ester, as the reaction mechanism is primarily dictated by the stability of the departing tert-butyl cation. However, strong electron-withdrawing groups on the carboxylate portion could slightly influence the protonation step.

Table 2: Predicted Effect of Substituents on Reaction Rates

Reaction Substituent on Aryl Ring Predicted Effect on Rate Rationale
Sulfonamide Formation Electron-Withdrawing (e.g., -NO₂) Increase Increases electrophilicity of the sulfonyl sulfur.
Sulfonamide Formation Electron-Donating (e.g., -NH₂) Decrease Decreases electrophilicity of the sulfonyl sulfur.

| Ester Deprotection | Electron-Withdrawing or -Donating | Minimal | Mechanism is driven by tert-butyl cation stability. |

Stereochemical Outcomes of Synthetic Transformations

For tert-butyl 3-(4-aminobenzenesulfonamido)propanoate itself, there are no chiral centers, so stereochemical considerations are not directly applicable to the molecule as a whole.

However, if chiral precursors were used or if subsequent reactions introduced stereocenters, the stereochemical outcomes would become critical. For instance:

In the synthesis of chiral sulfonamides, if a chiral amine or a chiral sulfinyl derivative is used, the stereochemical integrity of the starting material is important. Some synthetic methods, such as the electrophilic amination of stereochemically pure sulfinates, have been shown to proceed with retention of configuration at the sulfur atom. nih.gov

Modern methods for synthesizing chiral sulfinyl compounds, which can be precursors to chiral sulfonamides, often rely on chiral auxiliaries or stereoselective oxidation. acs.org

Should the propanoate chain of the target molecule be substituted to create a chiral center (e.g., at the alpha or beta position), any subsequent transformations would need to be analyzed for their potential to induce racemization or to proceed with a specific stereochemical outcome (e.g., retention or inversion of configuration).

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, these calculations would reveal key electronic parameters that govern its reactivity and stability. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine properties such as molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov Other calculated properties would include the dipole moment, which influences solubility and intermolecular interactions, and the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For similar sulfonamide-containing molecules, these calculations have been instrumental in elucidating their electronic characteristics. nih.gov

Table 1: Representative Quantum Chemical Properties Calculated for Sulfonamide Derivatives

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.0 to 6.0 eVRelates to chemical stability and reactivity
Dipole Moment2.0 to 5.0 DebyeInfluences intermolecular forces and solubility

Note: The values in this table are illustrative and based on general findings for sulfonamide derivatives, not specific to tert-butyl 3-(4-aminobenzenesulfonamido)propanoate.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and spectroscopic properties of molecules. nih.gov For tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to find the most stable geometric conformation. mdpi.comresearchgate.net This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov These theoretical predictions are invaluable for confirming the structure of synthesized compounds and for understanding their spectroscopic signatures. nih.gov

Table 2: Predicted Spectroscopic Data for a Model Sulfonamide Structure using DFT

ParameterPredicted ValueExperimental Correlation
S=O Stretching Frequency1320-1360 cm⁻¹Corresponds to asymmetric stretching in IR
N-H Stretching Frequency3300-3400 cm⁻¹Corresponds to N-H bond vibration in IR
Aromatic C-H Chemical Shift7.0-8.0 ppmCorrelates with proton NMR signals
Aliphatic C-H Chemical Shift1.0-4.0 ppmCorrelates with proton NMR signals

Note: This table presents typical data ranges for sulfonamides and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical methods provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their movement.

These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of its rotatable bonds, and how it interacts with its environment. nih.gov Analysis of the simulation trajectory can identify stable conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Table 3: Key Parameters from Molecular Dynamics Simulations of Flexible Molecules

ParameterDescriptionInsights Gained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions over timeIndicates the stability of the molecule's conformation
Radius of Gyration (Rg)Measures the compactness of the moleculeProvides information on the overall shape and folding
Dihedral Angle DistributionShows the preferred rotational angles of specific bondsReveals conformational preferences and flexibility
Radial Distribution Function (RDF)Describes the probability of finding a solvent molecule at a certain distanceCharacterizes the solvation shell and interactions with the solvent

Note: This table describes the types of data obtained from MD simulations and is not specific to the compound .

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of high-energy transition states. For reactions involving tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, such as its synthesis or degradation, computational modeling can identify the most likely reaction mechanism.

By calculating the potential energy surface of a reaction, chemists can locate the transition state structures and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is valuable for optimizing reaction conditions and for understanding the factors that control the reaction rate and product distribution.

In Silico Docking Studies for Substrate-Reagent Interactions in Model Systems

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govrjb.ro For tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, docking studies could be used to investigate its potential interactions with the active site of a model enzyme or receptor. unar.ac.id

The process involves generating a variety of possible conformations of the ligand (in this case, the sulfonamide derivative) and fitting them into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. semanticscholar.org These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 4: Representative Output from a Molecular Docking Study

ParameterDescriptionExample Value
Binding AffinityEstimated free energy of binding-7.5 kcal/mol
Interacting ResiduesAmino acids in the protein's active site that interact with the ligandHIS94, LEU198, THR199
Hydrogen BondsSpecific hydrogen bond interactions between the ligand and proteinN-H...O=C (backbone)
Hydrophobic InteractionsNonpolar interactions contributing to bindingPhenyl ring with leucine (B10760876) and valine residues

Note: The data in this table are hypothetical and serve to illustrate the typical results of a docking simulation.

Organic Reactions and Transformations Involving the Chemical Compound

Chemical Transformations at the 4-Aminobenzene Moiety

The 4-aminobenzene portion of the molecule is a primary site for chemical modification, involving both the primary amine group and the aromatic phenyl ring.

Derivatization of the Primary Amine Group

The primary amine group is a versatile handle for the introduction of various substituents through several key reactions.

Acylation: The primary amine can be readily acylated to form amides. This is typically achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. Aromatic amides can also be synthesized by employing di- and trialkyl amine derivatives as sources of acyl carbons in the presence of an oxygen source like tert-butyl hydroperoxide.

Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, direct alkylation with alkyl halides can be challenging to control and may result in overalkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl, halogens (Sandmeyer reaction), and cyano groups.

Table 1: Representative Derivatization Reactions of the Primary Amine Group

Reaction Type Reagent(s) Product Functional Group
Acylation Acyl chloride/anhydride, base Amide
Alkylation Alkyl halide (potential for overalkylation) Secondary/tertiary amine
Reductive Amination Aldehyde/ketone, reducing agent Secondary/tertiary amine
Diazotization NaNO₂, HCl (0-5 °C) Diazonium salt

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Halogenation: The aromatic ring can be halogenated (chlorination, bromination) using electrophilic halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) in a suitable solvent can introduce a bromine atom onto the ring, likely at a position ortho to the amino group. The use of bifunctional catalysts can enhance the efficiency of such reactions.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. However, the strong oxidizing conditions of this reaction can be problematic for the primary amine. A milder and more chemoselective method for the nitration of aromatic sulfonamides involves the use of tert-butyl nitrite. This method has been shown to be efficient for converting aromatic sulfonamides into their mono-nitro derivatives, even in the presence of other sensitive functionalities.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto an aromatic ring. For aniline (B41778) derivatives, the amino group can interfere with the Lewis acid catalyst (e.g., AlCl₃). However, the acylation of anilides (N-acylated anilines) can proceed effectively. Therefore, protection of the primary amine as an amide may be necessary prior to performing Friedel-Crafts reactions. The use of certain catalysts, such as tri(perfluoroalkane sulfonate) compounds, can facilitate the Friedel-Crafts acylation of anilides.

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction Type Reagent(s) Expected Position of Substitution
Halogenation N-Halosuccinimide (NXS) Ortho to the amino group
Nitration tert-Butyl nitrite Ortho to the amino group
Friedel-Crafts Acylation Acyl chloride, Lewis acid (on N-acylated derivative) Ortho to the acylamino group

Reactions Involving the Propanoate Ester Functionality

The tert-butyl propanoate ester is another key site for chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) is a common method for the cleavage of tert-butyl esters. The mechanism involves the formation of a stable tert-butyl cation. Base-catalyzed hydrolysis is also possible, though it may be slower and could potentially affect other parts of the molecule.

Transesterification: The tert-butyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester. Borane catalysts have also been shown to be effective for the transesterification of tert-butyl esters. Lipase-catalyzed transesterification is another mild and selective method.

Table 3: Reactions of the Propanoate Ester Functionality

Reaction Type Reagent(s) Product Functional Group
Acid-catalyzed Hydrolysis Strong acid (e.g., TFA) Carboxylic acid
Transesterification Alcohol, acid/base catalyst Different ester

Reduction and Other Functional Group Manipulations of the Ester

Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup. This would convert the tert-butyl propanoate moiety into a 3-hydroxypropyl group.

Modifications of the Sulfonamide Linkage

The sulfonamide linkage itself can undergo chemical modifications, primarily at the nitrogen atom.

N-Alkylation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can then be alkylated with an alkyl halide. Metal-ligand bifunctional ruthenium catalysts have been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. Manganese-catalyzed N-alkylation using alcohols has also been reported.

N-Acylation: Similar to alkylation, the sulfonamide nitrogen can be acylated. This is typically achieved by reacting the sulfonamide with an acyl chloride or an N-acylbenzotriazole in the presence of a base like sodium hydride.

Table 4: Modifications of the Sulfonamide Linkage

Reaction Type Reagent(s) Product Structure
N-Alkylation Alkyl halide, base; or Alcohol, metal catalyst N-Alkyl sulfonamide
N-Acylation Acyl chloride/N-acylbenzotriazole, base N-Acyl sulfonamide

N-Alkylation and N-Acylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen in tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is nucleophilic and can undergo both N-alkylation and N-acylation reactions. These transformations are significant for modifying the properties of the molecule and for the synthesis of more complex derivatives.

N-Alkylation: The hydrogen atom attached to the sulfonamide nitrogen can be substituted with an alkyl group. This reaction typically proceeds by first deprotonating the sulfonamide with a suitable base to form a more nucleophilic sulfonamide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). The choice of base is crucial to avoid side reactions, such as hydrolysis of the tert-butyl ester. Common bases used for this purpose include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported as an efficient method. acs.org For instance, the reaction of a sulfonamide with benzyl (B1604629) alcohol in the presence of a manganese catalyst can yield the corresponding N-benzylsulfonamide in high yield. acs.org It is important to note that the primary aromatic amine in tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is also nucleophilic and can compete in N-alkylation reactions. Therefore, chemoselective N-alkylation of the sulfonamide may require protection of the aromatic amino group.

N-Acylation: Similarly, the sulfonamide nitrogen can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. N-acylsulfonamides are valuable intermediates in organic synthesis. semanticscholar.org The reaction of sulfonamides with phenylacetyl chlorides, for example, can proceed under aqueous base conditions. acs.org As with N-alkylation, the presence of the primary aromatic amine necessitates careful consideration of reaction conditions to achieve selective acylation of the sulfonamide nitrogen. The use of N-acylbenzotriazoles in the presence of sodium hydride has been shown to be an effective method for the N-acylation of sulfonamides. semanticscholar.org

A summary of representative N-alkylation and N-acylation reactions of sulfonamides is presented in the table below.

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., K2CO3, Cs2CO3)N-Alkylsulfonamide nih.gov
N-AlkylationAlcohol, Mn(I) PNP pincer precatalystN-Alkylsulfonamide acs.org
N-AcylationAcyl chloride or anhydride, BaseN-Acylsulfonamide acs.org
N-AcylationN-Acylbenzotriazole, NaHN-Acylsulfonamide semanticscholar.org

Cleavage and Rearrangement Studies of Sulfonamides

The sulfonamide bond (S-N) is generally stable; however, it can be cleaved under specific conditions. Furthermore, sulfonamides can undergo various rearrangement reactions to yield structurally diverse products.

Cleavage of Sulfonamides: The cleavage of the S-N bond in sulfonamides is an important transformation, particularly when the sulfonyl group is used as a protecting group for amines. Reductive cleavage methods have been developed to convert secondary sulfonamides into sulfinates and amines. chemrxiv.org For N-tert-butylsulfonamides, dealkylation can be achieved under acidic conditions. For example, treatment with trifluoroacetic acid can cleave the N-tert-butyl group to yield the primary sulfonamide. acs.org Another study describes the chemoselective cleavage of C–N bonds of amides and sulfonamides using aluminum halides. While AlCl3 preferentially cleaves N-acyl groups, AlI3 can be used for the N-dealkylation of secondary N-(tert-butyl)sulfonamides. acs.org

Rearrangement of Sulfonamides: Sulfonamides can undergo several types of rearrangement reactions, often induced anionically, cationically, or thermally. documentsdelivered.com One notable example is the Smiles rearrangement, which can occur in appropriately substituted sulfonamides. acs.org This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. For instance, certain electron-poor and heterocyclic sulfonamides react with phenylacetyl chlorides to produce benzhydryl derivatives through a tandem amide bond formation and Dohmori–Smiles rearrangement. acs.org Another type of rearrangement is the base-induced nitrogen to carbon rearrangement of N-alkyl arylsulfonamides. nih.gov

The table below summarizes key findings related to the cleavage and rearrangement of sulfonamides.

TransformationKey FindingsReagents/ConditionsReference
N-tert-butyl CleavageSelective removal of the tert-butyl group to give the primary sulfonamide.Trifluoroacetic acid acs.org
N-tert-butyl CleavageN-dealkylation of secondary N-(tert-butyl)sulfonamides.AlI3 generated in situ acs.org
Reductive CleavageCleavage of the N-S bond to generate sulfinates and amines.Mild reductive methods chemrxiv.org
Smiles RearrangementTandem acylation followed by rearrangement to form benzhydryl derivatives.Aqueous base acs.org
N to C RearrangementBase-induced rearrangement of N-alkyl arylsulfonamides.Strong base (e.g., LDA) nih.gov

Applications of the tert-Butyl Group as a Removable Auxiliary

The tert-butyl group in tert-butyl 3-(4-aminobenzenesulfonamido)propanoate serves a dual purpose. In addition to being part of the ester functional group, the tert-butyl moiety is a widely used protecting group in organic synthesis due to its steric bulk and its stability under many reaction conditions, yet it can be removed selectively. chemicalbook.com

The tert-butyl group is particularly valuable for the protection of carboxylic acids, alcohols, phenols, and sulfonamides. chemicalbook.com In the context of the title compound, the tert-butyl ester protects the carboxylic acid functionality of the propanoate side chain. This protection is advantageous as it prevents the carboxylic acid from participating in unwanted side reactions during transformations at the amino or sulfonamide groups.

The removal of the tert-butyl group (deprotection) is typically achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (DCM). acs.org The lability of the tert-butyl group to acid allows for its selective removal in the presence of other functional groups that are stable to acid but labile to other conditions (e.g., hydrogenolysis or base-catalyzed hydrolysis).

The N-tert-butylsulfonyl (Bus) group has also been explored as a temporary protecting group for amino acids and peptides. thieme-connect.com The sulfonyl-nitrogen bond in N-tert-butylsulfonamides can be cleaved under mild acidic conditions, allowing for the facile liberation of the amino group. nih.gov Boron trichloride (B1173362) (BCl3) has been reported as an efficient and selective agent for the deprotection of tert-butyl aryl sulfonamides. researchgate.net

The table below outlines various conditions for the removal of tert-butyl protecting groups from different functionalities.

Protected GroupDeprotection ReagentsProductReference
tert-Butyl EsterTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Carboxylic Acid acs.org
N-tert-ButylsulfonamideTrifluoroacetic acid (TFA)Primary Sulfonamide acs.org
N-tert-ButylsulfonamideBoron trichloride (BCl3)Primary Sulfonamide researchgate.net
N-tert-Butylsulfonyl (Bus)Triflic acid (TfOH) in the presence of a scavenger (e.g., anisole)Free Amine thieme-connect.com

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Building Block for Complex Molecules

The molecular architecture of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, which incorporates a primary aromatic amine, a sulfonamide linkage, and a protected carboxylic acid, makes it a valuable precursor in the synthesis of more intricate chemical structures.

While direct applications of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The arylsulfonamide moiety is a key feature in many pharmaceuticals. The β-alanine tert-butyl ester portion provides a flexible three-carbon chain that can be elaborated or modified. For instance, β-nicotinamide adenine (B156593) dinucleotide (β-NAD) has been identified as a building block in the biosynthesis of a novel class of natural products, illustrating how fundamental structures can be heavily decorated to create complex scaffolds. nih.govuni-konstanz.de The presence of multiple reactive sites—the amino group, the sulfonamide nitrogen, and the ester—allows for sequential and regioselective modifications, a crucial aspect in the multi-step synthesis of complex natural products. nih.gov

The compound serves as an excellent scaffold for creating libraries of new organic molecules, particularly in the field of medicinal chemistry and drug discovery. The primary aromatic amine can be readily diazotized and converted into a wide range of other functional groups. Furthermore, it can undergo N-alkylation, N-acylation, or participate in condensation reactions to form heterocycles. The sulfonamide nitrogen can also be functionalized, and the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. This versatility allows for the systematic modification of the molecule at multiple positions, facilitating the exploration of structure-activity relationships (SAR). Combinatorial library approaches are instrumental in identifying novel antibacterial agents by systematically exploring different chemical scaffolds. nih.gov

Potential Diversification of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate
Reactive SitePotential ReactionsResulting Functionality
Aromatic Amine (-NH2)Diazotization, N-Alkylation, N-AcylationHalides, Azides, Ethers, Substituted Amines, Amides
Sulfonamide (-SO2NH-)N-Alkylation, N-ArylationN-Substituted Sulfonamides
tert-Butyl Ester (-COOtBu)Acid-catalyzed hydrolysisCarboxylic Acid, Amides, other Esters

Role in the Development of New Protecting Group Methodologies

The strategic use of protecting groups is fundamental to the successful execution of complex organic syntheses. The unique combination of a sulfonamide and a tert-butyl ester within the same molecule allows for the development of tailored protection strategies.

In a multi-step synthesis, the differential reactivity of the functional groups in tert-butyl 3-(4-aminobenzenesulfonamido)propanoate can be exploited. For example, the tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily removable under acidic conditions. organic-chemistry.org This is particularly useful in peptide synthesis where the tert-butoxycarbonyl (Boc) group is a common N-protecting group. nih.govresearchgate.net The sulfonamide group itself can act as a protecting group for the amine, exhibiting different stability and cleavage conditions compared to more common protecting groups like Boc or benzyloxycarbonyl (Cbz). This orthogonality is crucial for the selective deprotection of one functional group while others remain intact, enabling complex molecular manipulations. nih.govspringernature.com

The sterically demanding tert-butyl group can play a significant role in directing the stereochemical outcome of reactions. While specific studies on tert-butyl 3-(4-aminobenzenesulfonamido)propanoate are not available, the use of chiral auxiliaries bearing a tert-butanesulfinyl group, such as Ellman's auxiliary, is a well-established method for the asymmetric synthesis of amines. nih.govbristol.ac.ukwikipedia.orgharvard.eduiupac.org The bulky tert-butylsulfinyl group directs the nucleophilic attack on the imine carbon from the less hindered face, leading to high diastereoselectivity. harvard.edu By analogy, if a chiral center were introduced into the propanoate backbone of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, the bulky tert-butyl group of the ester could potentially influence the facial selectivity of reactions at or near the chiral center.

Integration into Novel Polymeric Materials (e.g., Biodegradable Polymers)

The incorporation of functional monomers into polymers is a key strategy for developing materials with tailored properties. The structure of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate makes it a promising candidate for the synthesis of functional and potentially biodegradable polymers.

The presence of both an amino group and a carboxylic acid (after deprotection of the tert-butyl ester) allows this molecule to act as an A-B type monomer for the synthesis of polyamides. The resulting polymers would feature a regularly spaced arylsulfonamide moiety along the polymer backbone. Sulfonamide-containing polymers have been explored for various applications, including as pH-sensitive materials.

Furthermore, the principles of biodegradable polymer design often rely on the incorporation of hydrolytically labile linkages, such as ester or amide bonds, into the polymer backbone. nih.govnih.gov The polyamide chain formed from the polymerization of the deprotected monomer would be susceptible to hydrolytic degradation. The rate of degradation could potentially be tuned by modifying the polymer backbone. The synthesis of biodegradable polymers from unprotected functional monomers is an area of active research. rsc.orgrsc.org

Potential Polymerization of Deprotected Monomer
MonomerPolymerization TypeResulting PolymerPotential Properties
3-(4-aminobenzenesulfonamido)propanoic acidSelf-condensationPolyamideBiodegradability, pH-sensitivity

The incorporation of such a functional monomer could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions through the sulfonamide group. The development of biodegradable polymers from renewable resources and functional monomers is a critical area of research for creating sustainable materials. mdpi.com

Monomer Applications in Polymer Chemistry

The bifunctional nature of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate, primarily due to its reactive primary aromatic amine, suggests its viability as a monomer in step-growth polymerization. The amine group can react with various electrophilic co-monomers to form high-molecular-weight polymers, where the sulfonamide-ester moiety remains as a bulky, functional pendant group.

Potential Polymerization Reactions:

Polyamides: The primary amine can undergo condensation with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides) to form polyamides. The resulting polymers would feature flexible backbones with pendant sulfonamide-ester groups that could influence solubility, thermal stability, and material properties.

Polyimides: In a two-step process, the amine can react with dianhydrides to form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to yield robust, high-performance polyimides. These materials are known for their exceptional thermal and chemical resistance.

The incorporation of the bulky tert-butyl ester and the polar sulfonamide group could lead to polymers with unique characteristics. For instance, the sulfonamide group can introduce pH-sensitivity, a property explored in other sulfonamide-based polymers. nih.gov The tert-butyl group, being thermally labile, could also offer a route to post-polymerization modification by converting the ester to a carboxylic acid through thermolysis or acid-catalyzed hydrolysis, thereby altering the polymer's polarity and functionality.

The table below illustrates hypothetical polymer classes that could be synthesized using tert-butyl 3-(4-aminobenzenesulfonamido)propanoate as a monomer.

Co-monomerLinkage FormedResulting Polymer ClassPotential Pendant Group Functionality
Terephthaloyl chlorideAmideAromatic PolyamideSulfonamide-tert-butyl ester
Pyromellitic dianhydrideImidePolyimideSulfonamide-tert-butyl ester
1,6-HexanediisocyanateUreaPolyureaSulfonamide-tert-butyl ester

Functionalization of Polymer Backbones with Sulfonamide-Ester Units

Beyond its use as a monomer, tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is a candidate for the post-polymerization modification of existing polymer backbones. This strategy involves grafting the molecule onto a pre-formed polymer that contains reactive sites, thereby introducing the specific properties of the sulfonamide-ester unit without altering the primary polymer chain.

The primary amine is the key reactive handle for this application. It can readily participate in nucleophilic substitution or addition reactions with polymers containing electrophilic functional groups. This approach is a powerful tool for creating functional materials with tailored properties. nih.govrsc.org

Examples of Polymer Functionalization Strategies:

Reaction with Epoxide-Containing Polymers: Polymers such as poly(glycidyl methacrylate) possess reactive epoxide rings along their backbone. The amine of the title compound can open these rings to form stable carbon-nitrogen bonds, effectively grafting the sulfonamide-ester unit onto the polymer.

Reaction with Acyl Chloride-Functionalized Polymers: Polymers like poly(acryloyl chloride) can be functionalized by reacting them with the amine to form amide linkages.

Aza-Michael Addition: The amine can react with polymers containing electron-deficient alkenes, such as poly(butyl acrylate), via an aza-Michael addition, a strategy demonstrated for other sulfonamide-based systems. researchgate.net

The introduction of the sulfonamide-ester moiety can significantly modify the properties of the parent polymer, potentially enhancing its thermal stability, altering its solubility profile, or introducing sites for further chemical reactions.

Exploration as a Chiral Ligand or Auxiliary in Asymmetric Synthesis

In its native state, tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is an achiral molecule and therefore cannot function as a chiral ligand or auxiliary. To be used in asymmetric synthesis, a source of chirality must be introduced.

This could theoretically be achieved in several ways:

Derivatization with a Chiral Moiety: The primary amine could be reacted with a chiral molecule to create a larger, chiral derivative that could then be explored as a ligand for metal-catalyzed reactions.

Synthesis from Chiral Precursors: If the propanoate chain were substituted with a chiral center during synthesis, the resulting molecule would be chiral.

It is crucial to distinguish this compound from established chiral sulfur-based reagents. The field of asymmetric synthesis heavily utilizes chiral sulfinamides, most notably tert-butanesulfinamide (also known as Ellman's auxiliary). nih.govsigmaaldrich.comyale.edunih.gov These reagents are powerful chiral auxiliaries due to the stable stereocenter at the sulfur atom. nih.govnih.gov The compound tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is a sulfonamide, not a sulfinamide, and lacks this inherent chirality at the sulfur center.

The table below compares the structural features of the subject compound with the well-established Ellman's auxiliary to highlight these fundamental differences.

Featuretert-butyl 3-(4-aminobenzenesulfonamido)propanoate(R)-tert-butanesulfinamide (Ellman's Auxiliary)
Sulfur Oxidation State S(VI) in a sulfonamide (-SO₂-)S(IV) in a sulfinamide (-S(O)-)
Inherent Chirality No (Achiral)Yes (Stereogenic center at sulfur)
Key Functional Group for Asymmetric Induction N/A (Requires modification)Chiral tert-butylsulfinyl group
Primary Use in Literature Not established as a chiral reagentWidely used chiral auxiliary for amine synthesis nih.govnih.gov

Due to these structural differences and the lack of an inherent chiral center, tert-butyl 3-(4-aminobenzenesulfonamido)propanoate has not been explored as a chiral ligand or auxiliary in the scientific literature. Its potential in this area is purely hypothetical and would require significant chemical modification to impart chirality.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on environmentally friendly processes. Future research will likely prioritize the development of sustainable methods for synthesizing tert-butyl 3-(4-aminobenzenesulfonamido)propanoate. Key areas of focus include:

Water-Based Synthesis: Utilizing water as a solvent presents a green alternative to traditional organic solvents. researchgate.netrsc.org Research into aqueous-based synthetic routes for sulfonamides has shown promise, offering benefits such as reduced environmental impact and simplified product isolation, often through simple filtration. researchgate.netrsc.org A facile and environmentally benign synthesis of sulfonamides has been described using equimolar amounts of amino compounds and arylsulfonyl chlorides in aqueous media, omitting the need for organic bases. rsc.org

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a sustainable alternative for sulfonamide synthesis. rsc.org These methods can reduce waste and utilize cost-effective, environmentally friendly reagents like sodium hypochlorite. rsc.org

Alternative Reagents and Catalysts: The use of hazardous reagents like sulfonyl chlorides is a significant drawback in traditional sulfonamide synthesis. researchgate.net Future research will likely explore milder and safer alternatives. This includes the use of sodium sulfinates as a stable sulfur source and metal-free, one-pot, two-step synthesis procedures. researchgate.net Additionally, the development of eco-friendly catalysts and the use of deep eutectic solvents (DESs) are promising avenues. researchgate.netresearchgate.net For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an efficient oxidant for converting thiols to sulfonyl chlorides in situ in sustainable solvents like water, ethanol, and glycerol. researchgate.netrsc.org

Green Synthesis Approach Key Advantages Potential Application
Water-Based SynthesisReduced use of toxic organic solvents, simplified purification. researchgate.netrsc.orgDirect synthesis of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate in an aqueous medium.
MechanochemistrySolvent-free, reduced waste, use of eco-friendly reagents. rsc.orgSolid-state synthesis of the target compound via ball milling.
Alternative ReagentsAvoidance of hazardous sulfonyl chlorides, milder reaction conditions. researchgate.netSynthesis using sodium sulfinates and green oxidants.
Deep Eutectic Solvents (DESs)Reusable, environmentally responsible media. researchgate.netPerforming the synthesis in a choline (B1196258) chloride-based DES.

Discovery of Novel Reactivity Patterns for the Chemical Compound

Understanding and expanding the reactivity of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate is crucial for its application in synthesizing more complex molecules. Future studies could investigate:

Late-Stage Functionalization: Developing methods for the selective modification of the sulfonamide core at a late stage in a synthetic sequence is highly desirable. This could involve leveraging photocatalysis to generate sulfonyl radical intermediates, which can then participate in various bond-forming reactions. researchgate.net

N-Arylation: Direct N-arylation of the sulfonamide nitrogen offers an attractive route to prepare N-aryl sulfonamides, which are important in pharmaceuticals. researchgate.net Research into novel copper-catalyzed systems could provide efficient methods for this transformation, avoiding potential genotoxic impurities from traditional condensation methods. researchgate.net

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for the amide bond. nih.gov Future work could explore the conversion of existing amide-containing bioactive molecules into their sulfonamide analogs, potentially leading to improved metabolic stability and binding affinity. nih.gov A recently developed method allows for the synthesis of sulfonamides directly from carboxylic acids and amines, the traditional precursors for amides. nih.gov

Advancements in Automated and Flow Chemistry Approaches for Synthesis

Automated and flow chemistry technologies offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of chemical compounds.

Flow Synthesis: Continuous flow systems can provide better control over reaction parameters, leading to improved yields and purity. acs.orgrsc.org For sulfonamide synthesis, flow chemistry has been shown to be a rapid, eco-friendly, and easily scalable method. acs.org The use of meso-reactor apparatuses in a flow setup can minimize waste and employ green media. acs.org

Automated Synthesis Platforms: Fully automated flow-through processes can be developed for the high-throughput synthesis of sulfonamide libraries. acs.orgacs.org These systems can incorporate steps like N-alkylation and deprotection, allowing for the rapid generation of a diverse range of compounds with high purity, suitable for biological screening. acs.orgacs.org Such platforms often utilize packed-bed reactors and in-line purification techniques to streamline the process. flemingcollege.caresearchgate.net

Technology Key Features Potential Impact on Synthesis
Flow ChemistryEnhanced control over temperature and mixing, improved safety for exothermic reactions, easy scalability. acs.orgrsc.orgflemingcollege.caMore efficient and safer production of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate.
Automated SynthesisHigh-throughput library generation, integrated purification steps, unattended operation. acs.orgacs.orgRapid creation of a diverse library of analogues for structure-activity relationship studies.

Computational Design and Predictive Modeling for Structure-Property Relationships

In silico methods are becoming indispensable tools in modern chemical research for predicting the properties of molecules and guiding experimental work.

Pharmacophore Modeling and QSAR: Three-dimensional (3D) pharmacophore models can be generated to understand the key structural features required for a specific biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be used to correlate these structural features with biological data, enabling the design of more potent compounds. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate and its analogues to a biological target. nih.gov Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time. nih.gov These computational studies provide valuable insights into the mechanism of action and can guide the design of new inhibitors. nih.govnih.gov

Predicting Physicochemical Properties: Computational models can be used to predict key physicochemical properties such as solubility, lipophilicity (AlogP), and polar surface area (PSA). acs.org These predictions are crucial for designing drug candidates with favorable pharmacokinetic profiles.

Exploration of Analogues with Enhanced Synthetic Utility

The synthesis and evaluation of analogues of tert-butyl 3-(4-aminobenzenesulfonamido)propanoate can lead to the discovery of compounds with improved properties and new applications.

Q & A

Q. What theoretical frameworks guide structure-activity relationship (SAR) analysis?

  • Approaches :
  • Hammett linear free-energy relationships : Correlate substituent σ values with biological activity trends .
  • Molecular dynamics simulations : Model ligand-receptor interactions to rationalize SAR data .

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